

The Phenylpyridine Scaffold: A Privileged Motif in Drug Discovery and Development

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Compound of Interest

Compound Name: (5-Phenylpyridin-3-yl)methanol

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An In-depth Technical Guide on the Biological Activities of Phenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phenylpyridine core, a heterocyclic aromatic structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of a pyridine ring and a phenyl group provides a versatile framework for the design and synthesis of therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the significant potential of phenylpyridine derivatives, summarizing key findings on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The content herein is intended to serve as a comprehensive resource, featuring quantitative biological data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and development in this promising area.

Anticancer Activities

Phenylpyridine derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of crucial cellular processes such as cell proliferation and survival.^{[1][2]}

The main mechanisms of action that have been explored include the disruption of tubulin polymerization and the modulation of various protein kinases involved in cancer progression.^{[2][3]}

Quantitative Anticancer Data

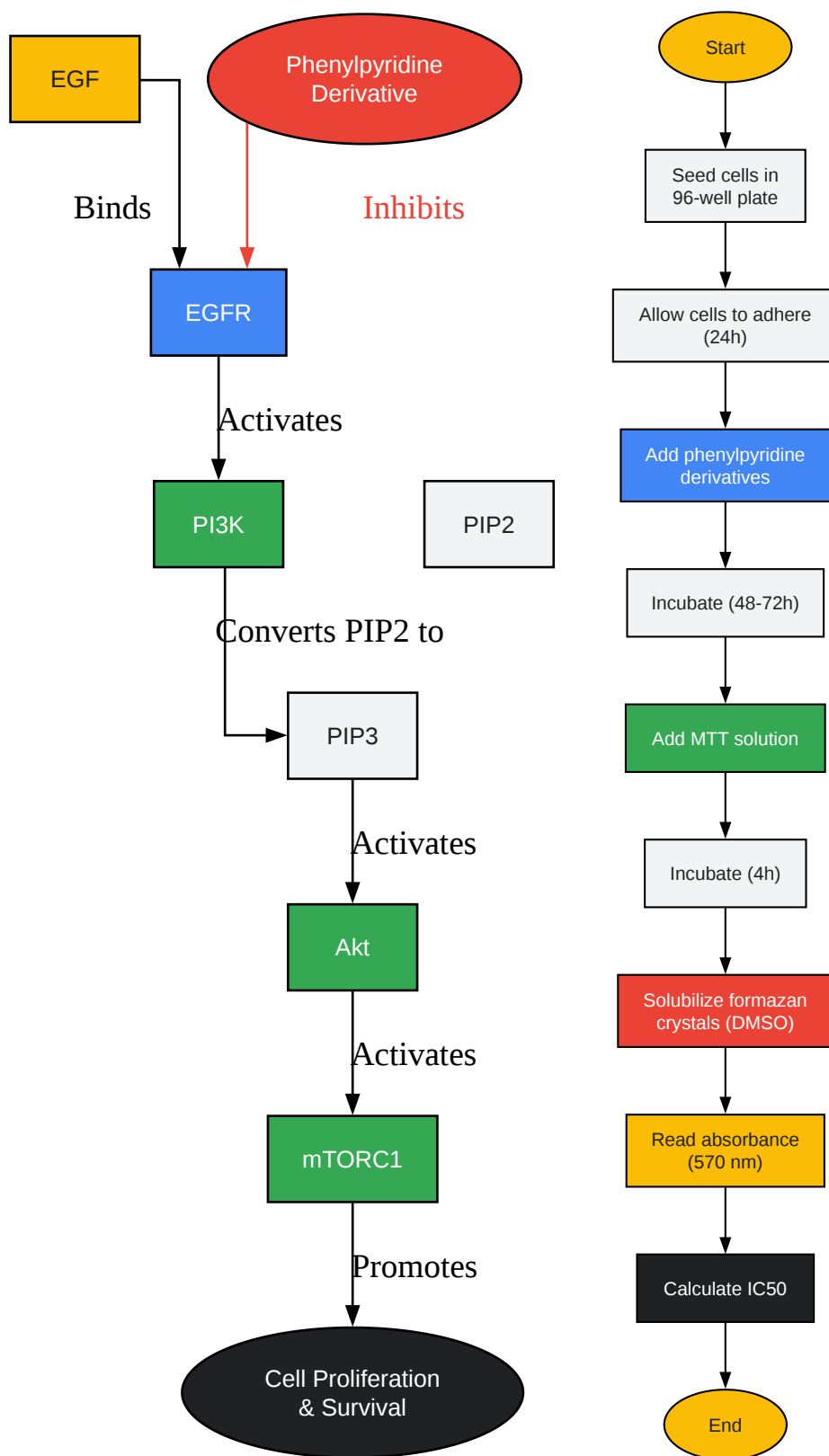
The antiproliferative and enzyme-inhibiting activities of various phenylpyridine derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these findings is presented below.

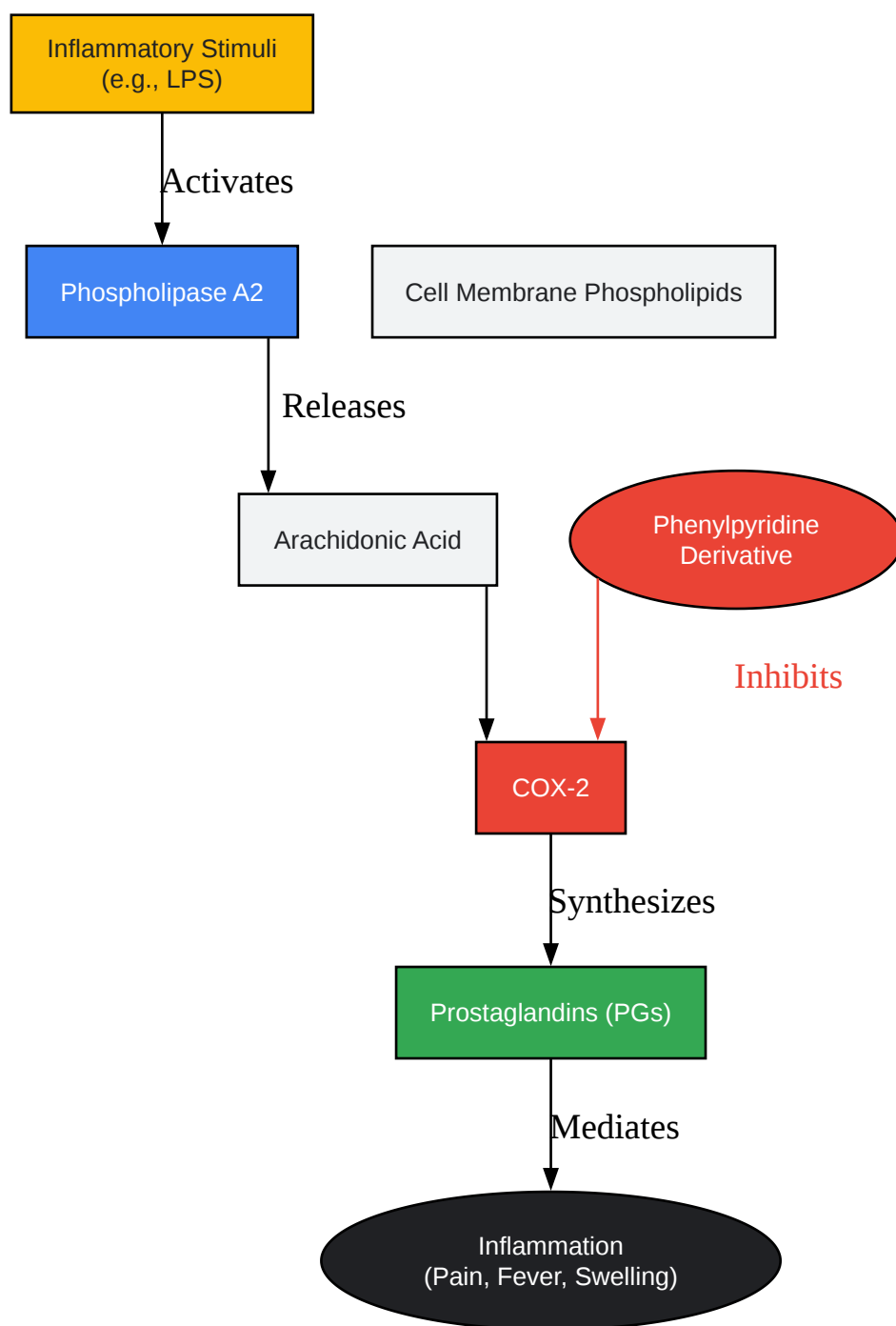
Derivative Class	Target/Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)
Pyrazolo[3,4-b]pyridine	CDK2	1.630 ± 0.009	Ribociclib	-
Pyrazolo[3,4-b]pyridine	HCT-116	2.45 ± 0.12	Doxorubicin	0.89 ± 0.05
Pyrazolo[3,4-b]pyridine	MCF-7	3.12 ± 0.15	Doxorubicin	1.23 ± 0.08
Diarylpyridine	Tubulin Polymerization	1.5 - 3.2	Combretastatin A-4	-
N2, N4-diphenylpyridine	Baf3-EGFR L858R/T790M/C797S	0.008 - 0.011	-	-
Pyridine-Urea	VEGFR-2	3.93 ± 0.73	Sorafenib	0.09 ± 0.01

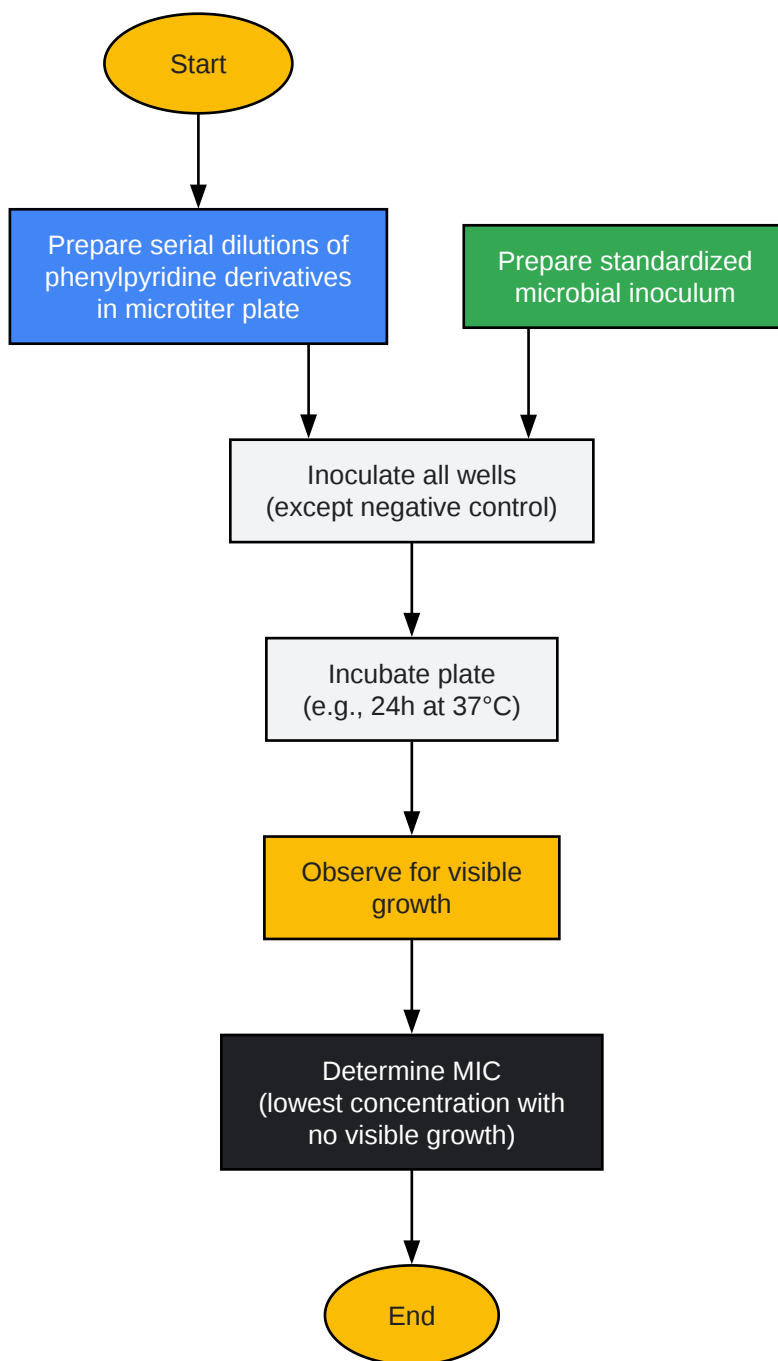
Table 1: Summary of in vitro anticancer activities of selected phenylpyridine derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

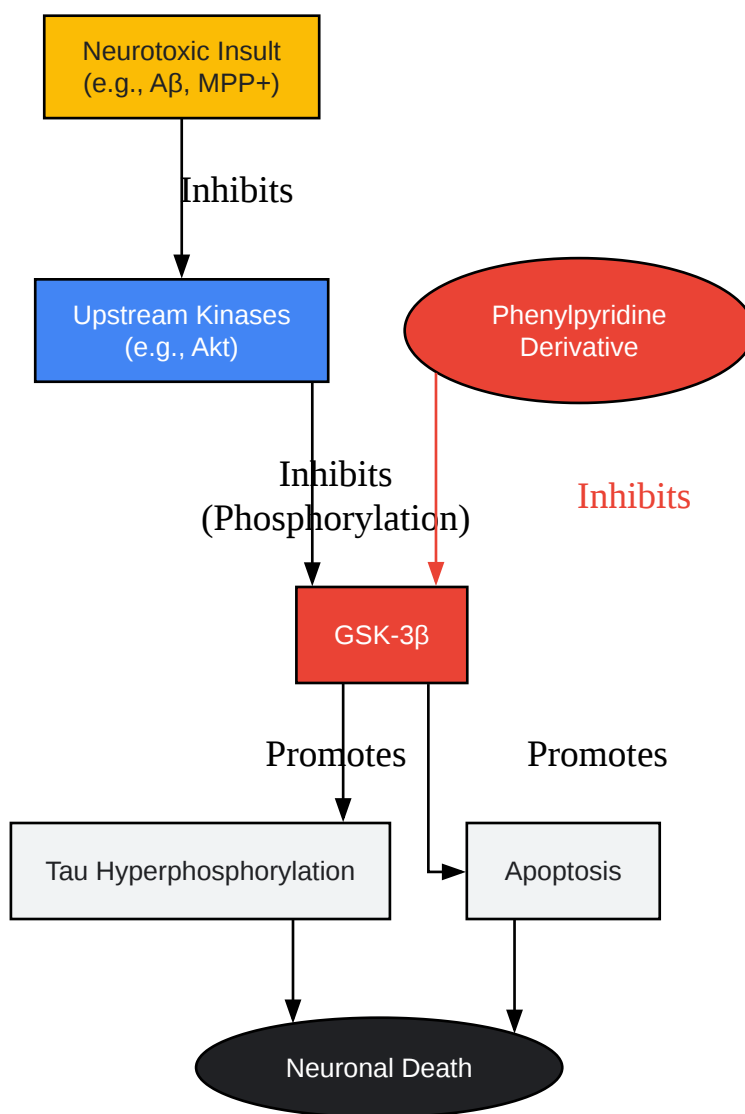
Signaling Pathway: EGFR/mTOR Inhibition

A key mechanism of action for some anticancer phenylpyridine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival in many cancer types.









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